molecular formula C4H7N3O B15132933 5-methoxy-3-methyl-1H-1,2,4-triazole

5-methoxy-3-methyl-1H-1,2,4-triazole

Cat. No.: B15132933
M. Wt: 113.12 g/mol
InChI Key: OGXVXOTXEHKRIL-UHFFFAOYSA-N
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Description

5-methoxy-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-methoxy-3-methyl-1H-1,2,4-triazole can be synthesized through several methods. One common route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires acidic conditions and a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or copper, along with specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

5-methoxy-3-methyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-1,2,4-triazole: Similar in structure but lacks the methoxy group.

    5-amino-1,2,4-triazole: Contains an amino group instead of a methoxy group.

    1,2,4-triazole-3-carboxylic acid: Features a carboxylic acid group instead of a methoxy group.

Uniqueness

5-methoxy-3-methyl-1H-1,2,4-triazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

3-methoxy-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H7N3O/c1-3-5-4(8-2)7-6-3/h1-2H3,(H,5,6,7)

InChI Key

OGXVXOTXEHKRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)OC

Origin of Product

United States

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